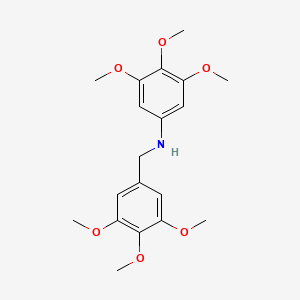

3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline

Description

The exact mass of the compound 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO6/c1-21-14-7-12(8-15(22-2)18(14)25-5)11-20-13-9-16(23-3)19(26-6)17(10-13)24-4/h7-10,20H,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRVPWLVIASLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134029-89-3 |

Source

|

| Record name | 3,4,5-TRIMETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure of bis(3,4,5-trimethoxyphenyl) amine derivatives

The following technical guide details the chemical structure, synthesis, and biological characterization of Bis(3,4,5-trimethoxyphenyl)amine and its derivatives. This scaffold represents a critical structural class in the development of Colchicine Binding Site Inhibitors (CBSIs) , targeting tubulin polymerization to arrest cancer cell mitosis.

Structural Pharmacophores, Synthetic Pathways, and Tubulin-Targeting Mechanisms

Executive Summary

Bis(3,4,5-trimethoxyphenyl)amine (Bis-TMPA) is a symmetrical diarylamine scaffold structurally distinct for its high electron density and specific steric configuration. It serves as a pivotal pharmacophore in medicinal chemistry, primarily designed to mimic the A-ring of Colchicine and the A/B-ring systems of Combretastatin A-4 (CA-4) .

Unlike natural products which often possess complex fused ring systems, Bis-TMPA derivatives offer a simplified, synthetically accessible "hinge" structure (the amine nitrogen) that allows for precise conformational control. These compounds function as Microtubule Destabilizing Agents (MDAs) , binding to the colchicine site of

Chemical Structure & Electronic Properties

2.1 Core Scaffold Analysis

The molecule consists of two 3,4,5-trimethoxyphenyl rings connected by a secondary amine bridge.

-

Molecular Formula:

-

Molecular Weight: ~349.38 g/mol

-

Electronic Character: The six methoxy groups act as strong electron-donating groups (EDGs), making the aromatic rings highly electron-rich. The central nitrogen atom possesses a lone pair that can participate in hydrogen bonding with the tubulin protein backbone (specifically residues

Thr179 or

2.2 Structural Activity Relationship (SAR) Logic

-

The "Trimethoxy" Motif (A-Ring Mimicry): The 3,4,5-trimethoxy pattern is non-negotiable for high-affinity binding. It perfectly fills the hydrophobic pocket of the colchicine binding site.

-

The Amine Bridge (Bioisosterism): Replacing the ethylene bridge of Combretastatin A-4 with an amine (-NH-) introduces a hydrogen bond donor. This often improves water solubility compared to the stilbene parent and increases metabolic stability against cis-trans isomerization.

-

Symmetry vs. Asymmetry: While the symmetrical bis(trimethoxy) variant is a potent probe, SAR studies indicate that asymmetrical derivatives (where one ring retains the 3,4,5-trimethoxy pattern and the other is modified to a 4-methoxy-3-hydroxy or heterocyclic moiety) often yield superior cytotoxicity (IC

< 10 nM).

Synthetic Strategy: Buchwald-Hartwig Amination

The most robust method for constructing the electron-rich diarylamine core is the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling . Traditional Ullmann coupling is often insufficient due to the steric bulk and electronic deactivation of the trimethoxy halides.

3.1 Reaction Scheme (DOT Visualization)

3.2 Detailed Experimental Protocol

Objective: Synthesis of Bis(3,4,5-trimethoxyphenyl)amine.

Reagents:

-

3,4,5-Trimethoxyaniline (1.0 equiv)[1]

-

5-Bromo-1,2,3-trimethoxybenzene (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [

] (2 mol%) -

BINAP or Xantphos (4 mol%)

-

Sodium tert-butoxide (

) (1.4 equiv) -

Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon gas.

-

Reagent Loading: Charge the flask with 3,4,5-trimethoxyaniline (183 mg, 1.0 mmol), 5-bromo-1,2,3-trimethoxybenzene (271 mg, 1.1 mmol),

(135 mg, 1.4 mmol), -

Solvent Addition: Add anhydrous Toluene (5 mL) via syringe.

-

Degassing: Bubble Argon through the solution for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Reaction: Heat the mixture to 110°C (reflux) for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3).

-

Work-up: Cool to room temperature. Filter through a celite pad to remove palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

-

Validation: Verify structure via

NMR (

Mechanism of Action: Tubulin Destabilization

Bis-TMPA derivatives function as Colchicine Site Inhibitors (CSI) . Unlike taxanes (which stabilize microtubules), these compounds prevent the polymerization of

4.1 Signaling Pathway & Apoptosis (DOT Visualization)

Biological Characterization Protocols

5.1 In Vitro Tubulin Polymerization Assay

This assay confirms if the compound directly targets tubulin or acts via an upstream mechanism.

Protocol:

-

Preparation: Use >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 1 mM GTP. -

Incubation: Mix tubulin (3 mg/mL) with the test compound (at 3–10

) or vehicle (DMSO) in a 96-well plate at 4°C. -

Initiation: Transfer the plate to a pre-warmed spectrophotometer at 37°C.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Polymerization manifests as an increase in turbidity (absorbance). An effective inhibitor will show a flat line (suppressed Vmax).

5.2 Quantitative Cytotoxicity Data (Comparison)

The following table contrasts the symmetric Bis-TMPA with standard agents.

| Compound | Structure Type | Tubulin IC | HeLa Cell IC | MDR Activity |

| Bis-TMPA | Symmetric Diarylamine | 2.5 | 150 | Moderate |

| Combretastatin A-4 | Stilbene (Asymmetric) | 1.2 | 3.5 | High |

| Colchicine | Fused Tricyclic | 2.0 | 10.0 | Low (P-gp substrate) |

| Phenstatin | Benzophenone | 1.0 | 22.0 | High |

Note: While the symmetric Bis-TMPA is less potent than CA-4, it serves as a vital template. Asymmetric derivatives (e.g., replacing one TMP ring with a quinoline or indole) often restore potency to the low nanomolar range.

References

-

Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors. Molecules, 2021.[2][3]

-

Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111. Journal of Medicinal Chemistry, 2018.

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives. Molecules, 2023.

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[4]

- Combretastatin A-4: A potent tubulin polymerization inhibitor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline molecular weight and formula

Physicochemical Profiling, Synthesis, and Biological Potential[1][2][3][4][5]

Executive Summary

3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (CAS: 134029-89-3) is a synthetic secondary amine characterized by two pharmacologically significant 3,4,5-trimethoxyphenyl (TMP) moieties linked via a methylene-amine bridge.[1][2][3][4] Structurally analogous to colchicine and combretastatin A-4 , this molecule serves as a critical scaffold in the development of Colchicine Binding Site Inhibitors (CBSIs) . Its dual-TMP architecture is designed to maximize hydrophobic interactions within the tubulin

Part 1: Physicochemical Core Specifications

The following data establishes the baseline identity for analytical verification.

| Property | Specification |

| IUPAC Name | N-(3,4,5-trimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)amine |

| Common Name | 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline |

| CAS Number | 134029-89-3 |

| Molecular Formula | |

| Molecular Weight | 363.41 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, CH₂Cl₂, Methanol; Insoluble in Water |

| pKa (Calculated) | ~4.5 (Aniline nitrogen is less basic than aliphatic amines) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 7 (6 Oxygens + 1 Nitrogen) |

Part 2: Synthetic Protocol (Reductive Amination)

Methodological Rationale: The most efficient route to generate this secondary amine is the reductive amination of 3,4,5-trimethoxyaniline with 3,4,5-trimethoxybenzaldehyde. This "one-pot" approach avoids over-alkylation (formation of tertiary amines) by forming an intermediate imine (Schiff base), which is selectively reduced in situ.

Reaction Scheme:

-

Condensation: Aniline + Aldehyde

Imine (Schiff Base) -

Reduction: Imine

Secondary Amine

Step-by-Step Protocol

Reagents:

-

Precursor A: 3,4,5-Trimethoxyaniline (1.0 eq)

-

Precursor B: 3,4,5-Trimethoxybenzaldehyde (1.0 eq)[5]

-

Reducing Agent: Sodium Borohydride (

) (1.5 eq) or Sodium Triacetoxyborohydride ( -

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Catalyst: Acetic Acid (AcOH) (catalytic amount, optional to activate imine formation).

Workflow:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxyaniline (10 mmol, 1.83 g) in dry Methanol (30 mL).

-

Add 3,4,5-trimethoxybenzaldehyde (10 mmol, 1.96 g) to the solution.

-

Optional: Add 2-3 drops of Glacial Acetic Acid to catalyze the condensation.

-

Stir the mixture at Room Temperature (RT) for 2–4 hours. Monitor by TLC (formation of a new spot, disappearance of aldehyde). In some cases, the imine may precipitate; if so, redissolve by slight warming or proceed to reduction as a suspension.

-

-

Reduction:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add Sodium Borohydride (

) (15 mmol, 0.57 g) in small portions over 20 minutes. Caution: Gas evolution ( -

Remove the ice bath and allow the reaction to warm to RT. Stir for an additional 2–12 hours.

-

-

Work-up:

-

Quench the reaction by adding distilled water (50 mL).

-

Evaporate the Methanol under reduced pressure (Rotavap).

-

Extract the aqueous residue with Dichloromethane (DCM) (

mL). -

Wash the combined organic layers with Brine (

mL). -

Dry over anhydrous

, filter, and concentrate to dryness.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Silica Gel; Eluent: Hexane/Ethyl Acetate gradient).

-

Caption: Logical flow of the reductive amination protocol for synthesizing the target secondary amine.

Part 3: Structural Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized compound, the following spectral signatures must be verified.

1. Proton NMR (

- 6.60 ppm (s, 2H): Aromatic protons of the benzyl ring (Ring B).

- 5.90 ppm (s, 2H): Aromatic protons of the aniline ring (Ring A). Note: Upfield shift due to electron-donating amine.

-

4.25 ppm (s, 2H): Benzylic methylene (

-

3.80–3.85 ppm (m, 18H): Six methoxy groups (

-

3.5–4.0 ppm (br s, 1H): Amine proton (

2. Mass Spectrometry (ESI-MS):

-

Expected

: 364.4 m/z. -

Fragmentation Pattern: Loss of trimethoxybenzyl cation (m/z ~181) is a common fragment.

Part 4: Biological Context & Mechanism of Action[5]

Target: Tubulin

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, functioning as a pharmacophore for the Colchicine Binding Site on tubulin.

-

Mechanism: The molecule binds to the interface between

- and -

Effect: This binding prevents the curved-to-straight conformational change necessary for microtubule polymerization.

-

Outcome:

-

Microtubule Destabilization: Disruption of the mitotic spindle.

-

G2/M Arrest: Cell cycle blockage at the metaphase-anaphase transition.

-

Apoptosis: Induction of programmed cell death in rapidly dividing tumor cells.

-

Structure-Activity Relationship (SAR):

-

Ring A (Aniline side): Mimics the A-ring of Colchicine or Combretastatin A-4.

-

Ring B (Benzyl side): Mimics the B-ring, providing hydrophobic bulk to fill the binding pocket.

-

Linker (

): Provides flexibility (unlike the rigid double bond in Combretastatin), which can improve solubility and metabolic stability while maintaining binding affinity.

Caption: Pharmacological cascade triggered by the binding of the target molecule to tubulin.[1]

References

-

PubChem. (2025). N-(3,4,5-trimethoxybenzyl)aniline Compound Summary. National Center for Biotechnology Information. [Link]

-

Lu, Y., et al. (2012). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry. [Link]

-

Kaur, R., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Precision Targeting of the Colchicine Site: A Technical Guide to Trimethoxyphenyl-Based Tubulin Inhibitors

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is not merely a common structural motif; it is a privileged pharmacophore essential for high-affinity binding to the Colchicine Binding Site (CBS) of

This guide serves as a technical blueprint for researchers developing novel CBS inhibitors. It moves beyond basic theory to provide actionable Structure-Activity Relationship (SAR) strategies, validated screening protocols, and mechanistic insights required to transition a hit compound into a lead candidate.

Structural Biology: The TMP Pharmacophore

The Colchicine Binding Site (CBS)

The CBS is located at the interface of

-

The Anchor: The TMP ring (Ring A of Colchicine/Combretastatin A-4) binds deep within the

-subunit. -

Key Interaction: The methoxy groups of the TMP moiety form critical hydrophobic and van der Waals interactions, often anchored near Cys241 (also indexed as Cys239 in some isotypes) and Val181 .

-

Conformational Consequence: Binding forces the tubulin dimer into a "curved" conformation, which is sterically incompetent for incorporation into the growing microtubule lattice.

Mechanism of Action Diagram

The following diagram illustrates the kinetic pathway of tubulin inhibition by TMP-based compounds.

Figure 1: Mechanism of Action.[3][4][5] TMP-inhibitors bind free tubulin, inducing a curved conformation that caps the microtubule end or prevents polymerization, leading to mitotic arrest and vascular collapse.

Medicinal Chemistry & SAR Strategies[2][3][4][6][7][8][9]

The natural product Combretastatin A-4 (CA-4) is the gold standard for potency but suffers from chemical instability. The cis-olefin bridge spontaneously isomerizes to the thermodynamically stable but biologically inactive trans-form.

The "Cis-Lock" Strategy

To maintain the bioactive configuration, modern drug design focuses on replacing the olefin bridge with rigid heterocyclic scaffolds.

| Structural Component | Role | Optimization Strategy |

| Ring A (TMP) | Essential for affinity. | Do Not Modify. Loss of 3,4,5-trimethoxy pattern typically abolishes activity. |

| Linker (Bridge) | Maintains spatial orientation. | Replace cis-stilbene with 1,2,3-triazole, pyrazole, isoxazole, or imidazole . |

| Ring B | Secondary binding interactions. | Tolerates variation. 3-hydroxy-4-methoxy (isovanillin) is standard, but indoles, quinolines, and naphthalenes enhance potency. |

SAR Evolution Logic

Figure 2: Structural optimization workflow moving from unstable natural products to rigidified synthetic analogs.

Experimental Methodologies

Trustworthy data generation relies on self-validating protocols. The following methodologies are standard for validating CBS inhibitors.

Protocol A: Turbidimetric Tubulin Polymerization Assay

This is the definitive in vitro assay to confirm direct interaction with tubulin.

Principle: Microtubule assembly scatters light.[6][7] Polymerization is measured as an increase in absorbance at 340 nm or 350 nm. Inhibitors decrease the

Reagents:

-

Purified Tubulin: >99% pure bovine or porcine brain tubulin (lyophilized).

-

GTP Stock: 100 mM (Essential energy source).

-

PEM Buffer (10X): 800 mM PIPES (pH 6.9), 20 mM MgCl2, 5 mM EGTA.

-

Glycerol: Enhances nucleation (use at 10-20% final v/v).

Step-by-Step Workflow:

-

Preparation: Pre-warm a 96-well half-area plate and the spectrophotometer to 37°C .

-

Tubulin Mix: Resuspend tubulin in PEM buffer + 1 mM GTP + 10% Glycerol to a final concentration of 3.0 mg/mL (approx. 30 µM) . Keep on ice until the last second.

-

Compound Addition: Add 5 µL of test compound (10X concentration in DMSO) to wells.

-

Positive Control: Paclitaxel (10 µM) – Enhances polymerization (Shift Left).

-

Negative Control: Colchicine or CA-4 (5 µM) – Inhibits polymerization (Flatline).

-

Vehicle Control: DMSO (must be <1% final volume).[8]

-

-

Initiation: Add 45 µL of cold Tubulin Mix to each well. Immediately place in the reader.

-

Kinetics: Read Absorbance (340 nm) every 30 seconds for 60 minutes at 37°C.

Data Interpretation:

-

Calculate the

(slope of the linear growth phase). -

% Inhibition =

.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

CBS inhibitors characteristically arrest cells in the G2/M phase .

-

Treatment: Treat cancer cells (e.g., HeLa, MCF-7) with the inhibitor at

and -

Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.

-

Analysis: Measure DNA content via flow cytometry.

-

G0/G1: 2N DNA (First peak).

-

G2/M: 4N DNA (Second peak).

-

Result: A significant accumulation in the G2/M peak confirms antimitotic mechanism.

-

Therapeutic Implications: VDAs vs. Cytotoxics

While many tubulin inhibitors are developed as general cytotoxics, TMP-based CBS inhibitors have a unique potential as Vascular Disrupting Agents (VDAs) .

-

Cytotoxics (e.g., Paclitaxel): Target rapidly dividing tumor cells.

-

VDAs (e.g., CA-4P): Target the established tumor vasculature.[9][10]

-

Mechanism:[5][11][12][13][6][8][10][14][15] Endothelial cells rely on the microtubule cytoskeleton to maintain their flat shape. CBS inhibitors cause these cells to "round up" and detach.

-

Outcome: Rapid occlusion of blood flow

Hypoxia -

Clinical Note: VDAs are often most effective when combined with conventional chemotherapy or radiotherapy to target the surviving rim of the tumor.

-

References

-

Lu, Y., et al. (2012). "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research. Link

-

Pettit, G. R., et al. (1989). "Antineoplastic agents.[1][2][16][8] 291. Isolation and structure of combretastatin A-1." Journal of Natural Products. Link

-

Kaur, R., et al. (2014). "Recent developments in tubulin polymerization inhibitors: An overview." European Journal of Medicinal Chemistry. Link

-

Cytoskeleton, Inc. (2023).[4] "Tubulin Polymerization Assay Kit Protocol." Cytoskeleton.com. Link

-

Siemann, D. W., et al. (2009). "Vascular disrupting agents: from the laboratory to the clinic." Clinical Cancer Research. Link

Sources

- 1. scispace.com [scispace.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cytoskeleton.com [cytoskeleton.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The vascular disrupting agent STA-9584 exhibits potent antitumor activity by selectively targeting microvasculature at both the center and periphery of tumors [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimitotic natural products combretastatin A-4 and combretastatin A-2: studies on the mechanism of their inhibition of the binding of colchicine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ki Summary [bindingdb.org]

- 14. Vascular disrupting agents | amdbook.org [amdbook.org]

- 15. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of Colchicine Binding Site Inhibitors (CBSIs)

Executive Summary

The Colchicine Binding Site (CBS) on tubulin represents a "privileged pocket" for small molecule intervention. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers acting at the inter-dimer interface), CBSIs bind at the intra-dimer interface of

Beyond direct cytotoxicity, CBSIs are clinically distinct as Vascular Disrupting Agents (VDAs) . They selectively target the immature cytoskeleton of tumor endothelial cells, causing rapid vascular collapse and tumor necrosis. This guide dissects the structural prerequisites for high-affinity CBS binding, strategies to overcome the metabolic instability of early scaffolds (e.g., Combretastatin A-4), and validated protocols for assessment.

Structural Biology of the Target

The CBS is a hydrophobic pocket located at the interface of

The Binding Pocket Anatomy

Crystallographic data (e.g., PDB: 1SA0, 5Z4U) reveals three critical zones that dictate ligand affinity:

-

Zone 1 (The Hydrophobic Anchor): A deep hydrophobic pocket lined by Val238, Cys241, and Leu255 (

-subunit). This zone strictly accommodates the trimethoxyphenyl moiety (Ring A) found in colchicine and combretastatins. -

Zone 2 (The Linker Region): A restricted channel that connects the two aryl systems. It imposes severe steric constraints, favoring a cis- or "kinked" geometry over a planar trans-geometry.

-

Zone 3 (The Tunable Domain): A more solvent-exposed region interacting with

-subunit residues (e.g., Thr179) and

Mechanism of Action: The "Curved" Conformation

Binding of a CBSI prevents the curved-to-straight conformational transition of tubulin.

-

Free Tubulin: Exists in a "curved" state.[4]

-

Polymerization: Requires GTP binding and a conformational shift to a "straight" state to fit into the microtubule lattice.[2]

-

CBSI Effect: The ligand acts as a wedge, sterically clashing with the

-T7 loop and

Figure 1: Dual Mechanism of Action. CBSIs induce direct apoptosis via G2/M arrest and indirect tumor necrosis via vascular disruption (RhoA/ROCK pathway).

Pharmacophore & Structure-Activity Relationship (SAR)[5]

The "Combretastatin A-4 (CA-4) Rule" serves as the foundational SAR model for modern CBSIs. The molecule is bipartite, consisting of two aryl rings separated by a linker.

Ring A: The Trimethoxy "Anchor"

-

Requirement: A 3,4,5-trimethoxyphenyl group is non-negotiable for high affinity.

-

Mechanism: It fits precisely into Zone 1 (Cys241, Val238).

-

SAR Insight:

-

Replacing methoxy groups with bulkier groups (ethoxy) drastically reduces activity due to steric clash.

-

Removing a methoxy group (e.g., 3,5-dimethoxy) reduces affinity by ~10-fold.

-

Exception: Indole-based Ring A analogs can sometimes substitute, but the trimethoxybenzene is the gold standard.

-

The Linker: The "Cis-Lock" Challenge

This is the most critical area for medicinal chemistry optimization.

-

The Problem: The natural product CA-4 contains a cis-stilbene (double bond).[4] In solution, this spontaneously isomerizes to the thermodynamically stable trans-isomer, which is biologically inactive (100-fold potency loss).

-

The Solution (Rigidification): Replace the ethylene bridge with heterocycles that mimic the cis-geometry but cannot isomerize.

| Linker Strategy | Chemical Scaffold | Stability | Potency (vs. CA-4) |

| Olefin (Natural) | cis-Stilbene (CA-4) | Low (Isomerizes) | ++++ (Reference) |

| Carbonyl | Chalcone (1,3-diphenylprop-2-en-1-one) | High | ++ (Flexible) |

| Heterocycle | Pyrazole / Isoxazole | High | +++ |

| Heterocycle | Imidazole / Triazole | High | ++++ (Best in Class) |

| Fused Ring | Indole / Quinazoline | High | +++ |

Ring B: The Interaction Domain

-

Requirement: An aromatic ring capable of hydrogen bonding.

-

Key Interaction: A substituent at the para-position (relative to the linker) or meta-position is crucial for H-bonding with Thr179 (

-subunit) or Asn258 ( -

SAR Insight:

-

CA-4 Pattern: 3-hydroxy-4-methoxyphenyl.[5] The 3-OH is a critical H-bond donor.

-

Modifications: Replacing the 3-OH with an amine (

) often retains potency (e.g., Amine-CA-4) and improves water solubility (allows for HCl salt formation). -

Bulky Groups: Large substituents (e.g., benzyloxy) on Ring B are generally tolerated better than on Ring A, allowing for pharmacokinetic tuning.

-

Scaffold Evolution and Optimization

First Generation: Colchicine & Podophyllotoxin

-

Status: Research tools only.

-

Liability: High toxicity, very slow dissociation rate (pseudo-irreversible), and lack of vascular selectivity compared to newer agents.

Second Generation: Combretastatins (CA-4P)

-

Status: Clinical Trials (Fosbretabulin).

-

Innovation: Phosphate prodrug to solve the solubility issue of the highly lipophilic stilbene.

-

Liability: Cis/Trans instability during storage and metabolism.[4]

Third Generation: Heterocyclic Hybrids (The "Cis-Locked" Era)

To overcome isomerization, the ethylene bridge is replaced by 5-membered heterocycles.

-

Design Logic: A 1,2-disubstituted imidazole or 1,5-disubstituted tetrazole mimics the 60° bond angle of the cis-stilbene.

-

Example: Lexibulin (linker = piperazine/urea hybrid).

-

Chalcones: While stable, open-chain chalcones often suffer from rapid metabolic clearance (Michael addition acceptors). Cyclized chalcones (flavanones) are more stable.

Figure 2: Medicinal Chemistry Optimization Flowchart for CBSIs.

Experimental Validation Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This is the gold standard for verifying direct target engagement.

-

Principle: Free tubulin has low fluorescence. Polymerized tubulin (microtubules) incorporates a fluorescent reporter (DAPI or proprietary fluorophore), causing a signal increase.[6][7][8][9] CBSIs suppress this increase.

Protocol:

-

Reagent Prep: Thaw >99% pure tubulin (porcine brain source) on ice. Prepare GTP stock (100 mM) and General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM

, 0.5 mM EGTA). -

Master Mix: Create a mix containing Tubulin (2 mg/mL final), GTP (1 mM), and Fluorescent Reporter (e.g., DAPI 10

M). Keep strictly at 4°C. -

Compound Addition: Add 5

L of test compound (10x concentration in DMSO) to a pre-warmed (37°C) 96-well black half-area plate. Include Paclitaxel (enhancer control) and Colchicine (inhibitor control). -

Initiation: Add 45

L of Tubulin Master Mix to the wells. -

Readout: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Excitation: 360 nm | Emission: 450 nm.

-

Kinetics: Read every 1 minute for 60 minutes.

-

-

Analysis: Calculate

(growth phase slope) and Final Fluorescence. A potent CBSI will show a flat line (inhibition of nucleation and elongation).

Colchicine Displacement Assay (Competition)

Determines if the inhibitor specifically binds to the CBS or a different site (e.g., Vinca site).

-

Tracer:

-Colchicine or a fluorescent colchicine analog (e.g., MTC). -

Method: Incubate tubulin with the tracer and increasing concentrations of the test compound.

-

Result: A decrease in signal indicates competitive binding. If the compound inhibits polymerization (Assay 4.[4]1) but does not displace colchicine, it binds elsewhere.

References

-

Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.[2] Nature, 428(6980), 198-202.

-

Pettit, G. R., et al. (1995). Antineoplastic agents.[4][10][8][11][][13] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666-1672.

-

Lu, Y., et al. (2012). Recent developments in the design, synthesis, and biological evaluation of combretastatin A-4 derivatives. Current Medicinal Chemistry, 19(21), 3462-3504.

-

Wang, Y., et al. (2018). Structure-activity relationship of colchicine binding site inhibitors. Journal of Medicinal Chemistry, 61(12), 5435-5456.

-

Cytoskeleton Inc. (2025). Tubulin Polymerization Assay Protocol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamopen.com [benthamopen.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. maxanim.com [maxanim.com]

- 10. researchgate.net [researchgate.net]

- 11. Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01173A [pubs.rsc.org]

Precision Targeting of the G2/M Checkpoint: Mechanisms, Agents, and Validation Protocols

Executive Summary

The G2/M phase transition is a critical regulatory gatekeeper in the eukaryotic cell cycle, ensuring genomic integrity before mitosis.[1][2][3][4][5][6] For drug development professionals, this checkpoint represents a high-value therapeutic target. Agents that induce G2/M arrest—whether by damaging DNA, disrupting microtubule dynamics, or inhibiting mitotic kinases—trigger apoptotic pathways in cancer cells that lack functional G1 checkpoints (e.g., p53-deficient tumors). This guide synthesizes the mechanistic architecture of G2/M arrest with rigorous experimental protocols for validating novel antimitotic candidates.

Part 1: Mechanistic Architecture of the G2/M Transition

The transition from G2 phase to Mitosis (M phase) is driven by the Cyclin B1-CDK1 complex (formerly Maturation Promoting Factor, MPF).[2][3] Understanding the regulation of this complex is prerequisite to designing effective assays.

The CDK1/Cyclin B1 Axis

In interphase, CDK1 is maintained in an inactive state by Wee1 and Myt1 kinases, which phosphorylate CDK1 at inhibitory sites (Thr14 and Tyr15). As the cell prepares for mitosis, the phosphatase Cdc25C removes these inhibitory phosphates, activating the complex.[7]

-

DNA Damage Response (G2 Arrest): DNA damage activates ATM/ATR kinases, which phosphorylate Chk1/Chk2 .[4][8] Activated Chk1/2 phosphorylates Cdc25C (at Ser216), creating a binding site for 14-3-3 proteins . This sequesters Cdc25C in the cytoplasm, preventing CDK1 activation and halting the cell in G2.[7]

-

Spindle Assembly Checkpoint (M Arrest): Antimitotic agents (e.g., Taxanes, Vincas) disrupt spindle dynamics. This keeps the Spindle Assembly Checkpoint (SAC) active, inhibiting the Anaphase Promoting Complex/Cyclosome (APC/C) via the MCC (Mitotic Checkpoint Complex), preventing Cyclin B1 degradation and arresting cells in Metaphase.

Signaling Pathway Visualization

The following diagram illustrates the convergent pathways leading to G2 vs. M phase arrest.

Figure 1: Convergent signaling pathways regulating G2 (DNA damage-mediated) and M (Spindle-mediated) phase arrest.[8]

Part 2: Pharmacological Modulators of G2/M

Antimitotic agents are broadly categorized by their target (Tubulin vs. Associated Proteins) and their effect on polymer dynamics.

Table 1: Comparative Analysis of G2/M Targeting Agents

| Class | Mechanism of Action | Key Agents | Cellular Phenotype |

| Microtubule Stabilizers | Binds | Paclitaxel, Docetaxel, Epothilones | High polymer mass; rigid bundles; M-phase arrest. |

| Microtubule Destabilizers | Binds vinca domain; prevents polymerization. | Vincristine, Vinblastine, Colchicine | Loss of polymer mass; paracrystals; M-phase arrest. |

| Kinesin-5 (Eg5) Inhibitors | Inhibits Eg5 ATPase; prevents centrosome separation. | Monastrol, Ispinesib, Filanesib | Monopolar spindles (Monoasters); M-phase arrest without neurotoxicity. |

| Checkpoint Kinase Inhibitors | Inhibits Wee1 or Chk1; forces premature mitosis. | Adavosertib (Wee1), Prexasertib (Chk1) | Mitotic Catastrophe ; bypasses G2 repair. |

Part 3: Experimental Validation Workflows

A common error in drug screening is relying solely on Propidium Iodide (PI) flow cytometry, which cannot distinguish between G2 cells (4N DNA, nucleus intact) and M cells (4N DNA, condensed chromatin). The following protocol resolves this ambiguity.

Protocol: Bivariate Flow Cytometry (DNA Content vs. Mitotic Marker)

Objective: Quantify the exact percentage of cells in G2 vs. M phase. Principle: Histone H3 is specifically phosphorylated at Serine 10 (pH3) only during mitosis (Prophase to Anaphase).

Reagents:

-

Fixation: 70% Ethanol (ice cold).[9]

-

Permeabilization: 0.25% Triton X-100 in PBS.

-

Primary Antibody: Anti-phospho-Histone H3 (Ser10) [e.g., Clone D2C8].

-

Secondary Antibody: Alexa Fluor 488 or 647 conjugate.

-

DNA Stain: Propidium Iodide (PI) + RNase A.[9]

Step-by-Step Methodology:

-

Harvest: Collect cells (including floating/detached cells, as mitotic cells round up and detach). Wash with PBS.[9][10]

-

Fixation: Resuspend pellet in 500 µL PBS. Add 4.5 mL ice-cold 70% ethanol dropwise while vortexing (Critical: prevents clumping). Incubate at -20°C for >2 hours.

-

Wash: Centrifuge (500xg, 5 min), remove ethanol, wash 2x with PBS.

-

Permeabilization/Blocking: Resuspend in PBS + 0.25% Triton X-100 + 1% BSA. Incubate 15 min at Room Temp (RT).

-

Primary Staining: Add anti-pH3 antibody (typically 1:50 dilution). Incubate 1 hr at RT.

-

Secondary Staining: Wash 1x. Add secondary antibody.[9] Incubate 30 min in dark.

-

DNA Staining: Add PI (20 µg/mL) and RNase A (100 µg/mL). Incubate 20 min.

-

Analysis:

-

Gating: Gate singlets (PI-Area vs. PI-Width).

-

Quadrants:

-

G1: 2N DNA / pH3 Negative.

-

S: 2N-4N DNA / pH3 Negative.

-

G2: 4N DNA / pH3 Negative .[11]

-

M: 4N DNA / pH3 Positive .

-

-

Experimental Logic Diagram

Figure 2: Decision logic for distinguishing G2 arrest from Mitotic arrest using phospho-Histone H3.

Part 4: Advanced Screening - Tubulin Polymerization Assay

To confirm if an agent targets tubulin directly (vs. kinases), an in vitro polymerization assay is the gold standard.

Protocol: Turbidimetric Tubulin Assembly

Objective: Determine if the compound is a stabilizer, destabilizer, or inactive on tubulin. Principle: Polymerized microtubules scatter light at 340 nm. Absorbance is proportional to polymer mass.

Reagents:

-

Purified Tubulin: >99% pure bovine brain tubulin (lyophilized). Resuspend to 3-4 mg/mL in G-PEM buffer.

-

G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP (GTP is critical for assembly).

-

Control Agents: Paclitaxel (Enhancer control), Nocodazole/Vinblastine (Inhibitor control).

Methodology:

-

Preparation: Pre-warm a 96-well half-area plate to 37°C in a spectrophotometer.

-

Compound Addition: Add 5 µL of 10X test compound (in DMSO) to wells. Final DMSO concentration must be <1%.[12]

-

Tubulin Addition: Add 45 µL of ice-cold Tubulin/GTP mix to each well. Work quickly on ice to prevent premature polymerization.

-

Kinetic Read: Immediately place in the reader at 37°C. Measure OD340 every 30 seconds for 60 minutes.

-

Data Interpretation:

-

Stabilizers (Paclitaxel-like): Decrease lag time, increase

, higher steady-state OD plateau. -

Destabilizers (Vinca-like): Decrease

, lower or flat steady-state OD plateau. -

Eg5 Inhibitors: No significant change in OD profile (as they target the motor, not the polymer).

-

Part 5: Challenges & Future Directions

Resistance Mechanisms

The clinical efficacy of G2/M agents is often limited by:

-

Efflux Pumps: Overexpression of P-glycoprotein (MDR1) effluxes Taxanes and Vincas.

-

Tubulin Isotypes: Upregulation of

III-tubulin correlates with Taxane resistance. -

Checkpoint Slippage: Cells may exit mitosis without dividing (slippage), entering a tetraploid G1 state, leading to senescence or subsequent aneuploid division.

Combination Strategies

Current trends focus on synthetic lethality . For example, inhibiting Wee1 in p53-deficient tumors (which rely solely on the G2 checkpoint for DNA repair) forces cells into mitosis with damaged DNA, causing mitotic catastrophe.

References

-

Stark, G. R., & Taylor, W. R. (2004). Analyzing the G2/M checkpoint.[5] Methods in Molecular Biology, 280, 51–82. Link

-

Gascoigne, K. E., & Taylor, S. S. (2009). How do anti-mitotic drugs kill cancer cells? Journal of Cell Science, 122(15), 2579–2585. Link

-

Huszar, D., et al. (2009). The kinesin Eg5 inhibitor AZD4877 induces mitotic arrest and cell death in cancer cells. Molecular Cancer Therapeutics, 8(9). Link

-

Cytoskeleton Inc. Tubulin Polymerization Assay Protocol. Link

-

Taylor, W. R., et al. (2020). Rapid profiling of G2 phase to mitosis progression by flow cytometry. Cell Cycle, 19(21), 2940-2950. Link

-

Cell Signaling Technology. G2/M DNA Damage Checkpoint Signaling Pathway. Link

Sources

- 1. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 2. Regulation of cyclins during the cell cycle pathway | Abcam [abcam.com]

- 3. mlsu.ac.in [mlsu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Abrogation of the G2/M checkpoint as a chemosensitization approach for alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. research.pasteur.fr [research.pasteur.fr]

- 11. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Electron-Rich Secondary Amines: A Medicinal Chemist’s Technical Guide

Executive Summary: The "Goldilocks" Nitrogen

In medicinal chemistry, electron-rich secondary amines represent a paradox. They are often the primary driver of potency—forming critical salt bridges with Asp/Glu residues in GPCRs and kinases—yet they are the most frequent source of attrition due to metabolic instability and off-target toxicity (hERG).

This guide moves beyond basic textbook definitions to provide a field-validated framework for managing these moieties. We will explore how to modulate the nitrogen lone pair availability (

Physicochemical Profiling: The Basicity-Permeability Trade-off

The fundamental challenge with electron-rich secondary amines (e.g., pyrrolidines, piperidines, N-alkyl anilines) is their high pKa (typically 9–11). At physiological pH (7.4), these amines are >99% protonated. While this aids solubility, the energetic penalty for desolvation required to pass through lipophilic membranes is often too high, resulting in poor oral bioavailability (

Data: Modulating pKa with Electron-Withdrawing Groups (EWGs)

The following table summarizes the impact of structural modifications on the pKa of a standard piperidine scaffold. Note the non-linear relationship between pKa reduction and LogD.

| Scaffold Modification | Approx. pKa | LogD (pH 7.4) | Strategic Application | |

| Piperidine (Parent) | ~11.0 | 0 | -0.5 | High solubility, poor permeability, hERG risk. |

| N-Methyl piperazine | ~9.8 | -1.2 | -1.0 | Improved solubility, metabolic liability at N-Me. |

| Morpholine | ~8.3 | -2.7 | -0.8 | Standard "fix" for basicity; lowers lipophilicity. |

| 4,4-Difluoropiperidine | ~9.5 | -1.5 | +0.2 | Modulates pKa without adding polarity (lipophilic EWG). |

| 3-Fluoropiperidine | ~9.0 | -2.0 | -0.3 | Strong inductive effect ( |

| 3,3-Difluoropiperidine | ~8.0 | -3.0 | +0.1 | Significant pKa drop; often improves metabolic stability. |

| Azetidine | ~11.3 | +0.3 | -0.8 | High basicity due to ring strain; use for solubility. |

| 3-Fluoroazetidine | ~8.5 | -2.8 | -0.6 | The "Magic Methyl" equivalent for amines. Ideal balance. |

Expert Insight: Do not blindly swap a piperidine for a morpholine. While it lowers pKa, the oxygen atom is a hydrogen bond acceptor (HBA) that can desolvate poorly. A 3-fluoroazetidine or 3,3-difluoropyrrolidine often provides a better permeability profile by lowering pKa via induction while maintaining a lower polar surface area (PSA).

Metabolic Liabilities & Mitigation[1][2][3][4]

Electron-rich amines are prime targets for Cytochrome P450 (CYP) enzymes.[1] The mechanism typically involves Single Electron Transfer (SET) from the nitrogen lone pair to the heme-oxo species, followed by proton transfer and recombination to form an unstable carbinolamine.

Visualization: The Metabolic Fate of Secondary Amines

The following diagram illustrates the oxidative degradation pathway and the decision logic for stabilizing the scaffold.

Caption: CYP450-mediated oxidative dealkylation pathway and three primary medicinal chemistry interventions.

Mitigation Strategies

-

lowering HOMO Energy: Electron-withdrawing groups (F, CF3, CN) adjacent to the nitrogen lower the energy of the Highest Occupied Molecular Orbital (HOMO), making the initial Single Electron Transfer (SET) to the CYP heme less favorable.

-

Steric Occlusion: Introducing a methyl group alpha to the nitrogen (e.g., 2-methylpiperidine) can sterically hinder the approach of the large heme porphyrin ring.

-

Scaffold Hopping: Replace the amine with a Bicyclo[1.1.1]pentane (BCP) amine. The BCP core is a bioisostere for the phenyl/tert-butyl group but provides a linear exit vector and modulates basicity without aromaticity.

Synthetic Protocol: Advanced Buchwald-Hartwig Amination

Synthesizing electron-rich secondary amines, particularly when coupling to electron-rich aryl halides (a "deactivated-deactivated" coupling), requires specific ligand systems. Standard Pd(PPh3)4 or dppf conditions often fail due to slow oxidative addition and competitive reductive elimination.

The Solution: Use dialkylbiaryl phosphine ligands (Buchwald Ligands) like BrettPhos or RuPhos , which are bulky and electron-rich, facilitating the coupling of challenging substrates.

Validated Protocol: Coupling a Hindered Secondary Amine

Reaction: Aryl Bromide + 3,3-Difluoropiperidine

Reagents:

-

Catalyst: Pd(OAc)2 (1-2 mol%) or Pd2(dba)3

-

Ligand: BrettPhos (for primary amines) or RuPhos (specifically optimized for secondary amines) (2-4 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (for base-sensitive substrates)

-

Solvent: Toluene (anhydrous) or 1,4-Dioxane[2]

Step-by-Step Workflow:

-

Inert Atmosphere Prep: Flame-dry a resealable reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon. Crucial: Oxygen is the enemy of the active Pd(0) species.

-

Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)2 and RuPhos in a 1:2 ratio in toluene. Stir at room temperature for 5 minutes to generate the active catalyst species (L-Pd-OAc).

-

Reagent Addition:

-

Add Aryl Bromide (1.0 equiv).

-

Add Secondary Amine (1.2 equiv).

-

Add NaOtBu (1.4 equiv). Note: Ensure the base is stored in a desiccator; wet base kills this reaction.

-

-

Solvent & Heat: Add anhydrous Toluene (0.2 M concentration relative to halide). Seal the vial. Heat to 80–100°C for 4–12 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate in vacuo.

-

Purification: Flash chromatography. Tip: Electron-rich amines often streak on silica. Add 1% Triethylamine (TEA) or NH4OH to your eluent.

Toxicology: The hERG Liability

One of the most persistent failures in drug development involving secondary amines is inhibition of the hERG potassium channel, leading to QT interval prolongation and potential Torsades de Pointes.

The hERG Pharmacophore:

-

Basic Nitrogen (protonated at physiological pH).

-

Lipophilic central linker.

-

Aromatic tail.

Optimization Logic: If your secondary amine hits hERG, calculate the log(hERG IC50) vs. LogP .

-

Strategy A (Zwitterion): Introduce a carboxylic acid or tetrazole nearby to neutralize the charge internally.

-

Strategy B (Reduce Lipophilicity): If LogD > 3, reduce the lipophilicity of the R-groups attached to the amine.

-

Strategy C (Reduce Basicity): If the pKa is > 9, fluorinate to drop pKa < 7.5. Less protonated species = less hERG binding.

References

-

Buchwald-Hartwig Amination Ligand Selection: Maitro, G., et al. "A General and Efficient Catalyst System for a C-N Coupling of Aryl Halides with Primary and Secondary Amines." Journal of the American Chemical Society.

-

pKa Modulation in Drug Design: Charifson, P. S., et al. "The impact of basicity on the physical properties and biological activity of compounds."[3][4][5] Journal of Medicinal Chemistry.

-

Metabolic Stability & Bioisosteres: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

hERG Inhibition SAR: Vandenberg, J. I., et al. "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews.

-

Modern Photoredox Alternatives (C-H Amination): Shaw, M. H., et al. "Photoredox Catalysis in Organic Chemistry." Nature.

Sources

- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enamine Basicity-Tuning Kits - Enamine [enamine.net]

- 5. drughunter.com [drughunter.com]

Novel Combretastatin A-4 Analogues: Structural Evolution and Therapeutic Horizons

Executive Summary

Combretastatin A-4 (CA-4), a stilbenoid isolated from Combretum caffrum, represents a paradigm shift in oncology: the transition from anti-proliferative chemotherapy to Vascular Disrupting Agents (VDAs) .[1] Unlike taxanes or vinca alkaloids that primarily target dividing tumor cells, CA-4 targets the established tumor vasculature, inducing rapid catastrophic shutdown of blood flow and subsequent tumor necrosis.

However, the clinical translation of native CA-4 has been hampered by two critical physicochemical limitations:

-

Poor Water Solubility: The lipophilic stilbene core requires toxic excipients for administration.

-

Chemical Instability: The active cis-isomer spontaneously isomerizes to the thermodynamically stable but biologically inactive trans-isomer during storage and administration.

This technical guide analyzes the next generation of CA-4 analogues designed to overcome these barriers. We explore the structural evolution from simple prodrugs to "cis-locked" heterocyclic derivatives and dual-targeting hybrids, providing actionable protocols for their synthesis and biological validation.

Mechanistic Foundation: The VDA Paradigm[1]

CA-4 binds to the colchicine-binding site of

In endothelial cells, this depolymerization triggers a signaling cascade distinct from standard antimitotics:

-

Cytoskeletal Collapse: Microtubule disassembly leads to actinomyosin contractility via the RhoA/ROCK pathway.

-

Shape Change: Flat endothelial cells round up and detach from the basement membrane.

-

Vascular Shutdown: Increased vascular permeability and physical occlusion of the vessel lumen cause blood flow stasis, hypoxia, and necrosis in the tumor core.

Figure 1: Mechanism of Action for Combretastatin-class Vascular Disrupting Agents.

Structural Activity Relationship (SAR) & Evolution

The design of novel analogues focuses on three zones of the CA-4 scaffold: the A-Ring, the B-Ring, and the Bridge.

The "Cis-Locking" Strategy (Bridge Modifications)

The ethylene bridge (

-

1,2,3-Triazoles & Tetrazoles: Mimic the cis-geometry with improved solubility and metabolic stability.

-

Beta-Lactams (Azetidinones): Introduce a rigid 4-membered ring; often show potent cytotoxicity against MDR cell lines.

-

Benzothiophenes & Indoles: Fuse the bridge with the B-ring to create rigid bicyclic systems.

Ring Modifications

-

A-Ring (The Anchor): The 3,4,5-trimethoxy substitution pattern is critical for high affinity to the colchicine site. Modifications here usually result in loss of potency.

-

B-Ring (The Variable): The 3-hydroxy-4-methoxy motif of CA-4 can be varied. Replacing the phenyl ring with a naphthyl, quinoline, or indole moiety often enhances potency by exploiting hydrophobic pockets in tubulin.

Figure 2: SAR Decision Tree for CA-4 Analogue Design.

Technical Workflow: Synthesis of a Cis-Locked Tetrazole Analogue

This protocol details the synthesis of a 1,5-disubstituted tetrazole analogue, a robust class of "cis-locked" derivatives. This route utilizes a modified Ugi-azide reaction or palladium-catalyzed cross-coupling, providing high yields and regio-control.

Target Compound: 1-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole.

Reagents & Equipment[2]

-

3,4,5-Trimethoxyaniline

-

4-Methoxybenzaldehyde

-

Trimethylsilyl azide (TMSN

) -

Triethyl orthoformate

-

Anhydrous Methanol & DMF

-

Silica gel chromatography columns

Step-by-Step Protocol

-

Imine Formation:

-

Dissolve 3,4,5-trimethoxyaniline (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol.

-

Reflux for 3–4 hours. Monitor by TLC for disappearance of amine.

-

Evaporate solvent to yield the crude imine (Schiff base).

-

-

Cyclization (Tetrazole Ring Formation):

-

Redissolve the crude imine in anhydrous DMF.

-

Add TMSN

(1.5 eq). Caution: Azides are potentially explosive; use a blast shield. -

Add a catalytic amount of Yb(OTf)

or simply heat to 100°C in a sealed pressure vial for 12–24 hours. -

Alternative Route: Use the reaction of the aniline with triethyl orthoformate and sodium azide in acetic acid (Gewald reaction variant) if the aldehyde route fails.

-

-

Purification:

-

Quench reaction with water and extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over Na

SO -

Purify via flash column chromatography (Hexane:EtOAc gradient). The 1,5-disubstituted isomer is typically the major product, but verify regiochemistry via NOESY NMR (interaction between A-ring protons and B-ring protons).

-

Figure 3: Synthetic Workflow for Tetrazole-Bridged CA-4 Analogues.

Biological Validation Protocols

Trustworthy data requires self-validating assays. The following protocols allow differentiation between simple cytotoxicity and true vascular disruption.

Tubulin Polymerization Assay (In Vitro)

Objective: Confirm the compound binds tubulin and inhibits assembly.[2]

-

Kit: Fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).

-

Method:

-

Prepare 96-well black half-area plate on ice.

-

Add test compounds (1–10 µM) and controls (Paclitaxel [stabilizer], Vinblastine [destabilizer], DMSO [vehicle]).

-

Add Porcine Brain Tubulin in G-PEM buffer containing GTP and DAPI fluorophore.

-

Transfer immediately to a plate reader at 37°C.

-

Read: Ex 360 nm / Em 450 nm every minute for 60 minutes.

-

Analysis: VDA candidates will suppress the fluorescence increase (polymerization curve) similar to Vinblastine.

-

HUVEC Tube Formation Assay (Vascular Disruption)

Objective: Assess anti-vascular potential on endothelial cells.

-

Cells: Human Umbilical Vein Endothelial Cells (HUVEC).

-

Matrix: Matrigel (Growth Factor Reduced).

-

Method:

-

Coat 96-well plate with 50 µL Matrigel; polymerize at 37°C for 30 min.

-

Seed HUVECs (2x10^4 cells/well) in media containing test compound.

-

Incubate for 4–6 hours.

-

Imaging: Capture phase-contrast images.

-

Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count "meshes," "junctions," and "total tube length." Potent VDAs will disrupt pre-formed tubes or prevent formation entirely.

-

Comparative Data Summary

The following table summarizes the potency of key analogues compared to the parent CA-4. Note the retention of potency in the "Cis-Locked" variants.

| Compound Class | Representative Structure | Bridge Type | IC50 (MCF-7) | IC50 (HUVEC) | Solubility |

| Native | Combretastatin A-4 | Ethylene (cis) | ~3–5 nM | ~2 nM | Poor |

| Prodrug | Fosbretabulin (CA-4P) | Ethylene (cis) | >100 nM | >100 nM | High |

| Heterocycle | 1,5-Diaryl-Tetrazole | Tetrazole | 10–20 nM | 5–10 nM | Moderate |

| Heterocycle | 1,5-Diaryl-Imidazole | Imidazole | 8–15 nM | 4–8 nM | Moderate |

| Hybrid | CA-4-HDACi Hybrid | Ethylene/Linker | 20–50 nM | 15–30 nM | Low |

*Prodrugs require metabolic activation (dephosphorylation) to become active; in vitro IC50 is often higher unless phosphatase is present.

Frontiers: Hybrids and Smart Delivery

The latest wave of research moves beyond simple analogues to Dual-Targeting Hybrids :

-

CA-4 + HDAC Inhibitors: Hybrids linking the CA-4 pharmacophore with hydroxamic acid (HDAC binding motif). These attack the tumor on two fronts: vascular collapse and epigenetic suppression of survival pathways.

-

Photoswitchable Analogues (Azo-CA4): Replacing the bridge with an azobenzene allows the molecule to be toggled between cis (active) and trans (inactive) using UV/Visible light, enabling spatiotemporal control of toxicity to minimize systemic side effects.

References

-

Pettit, G. R., et al. (1989). "Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4." Experientia. Link

-

Dark, G. G., et al. (1997). "Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature."[1][3] Cancer Research. Link

-

Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

-

Romagnoli, R., et al. (2012). "Synthesis and evaluation of 1,5-disubstituted tetrazoles as rigid analogues of combretastatin A-4." Journal of Medicinal Chemistry. Link

-

Borisy, G., et al. (2016). "Photoswitchable anticancer activity via trans-cis isomerization of a combretastatin A-4 analog." Journal of the American Chemical Society. Link

-

Hatem, M., et al. (2024).[4][5] "Combretastatin A-4 based compounds as potential anticancer agents: A review." Bioorganic Chemistry. Link

Sources

- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combretastatin A-4 based compounds as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents [scholarworks.indianapolis.iu.edu]

Methodological & Application

Synthesis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline via reductive amination

Application Note: Optimized Synthesis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline via Reductive Amination

Executive Summary

This application note details the optimized synthesis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline , a symmetric-like secondary amine scaffold frequently utilized in the development of tubulin polymerization inhibitors (e.g., phenstatin and combretastatin analogs).

While traditional methods using sodium borohydride (NaBH₄) in methanol often require a two-step process to prevent over-reduction or side reactions, this protocol utilizes Sodium Triacetoxyborohydride (STAB) . This reagent allows for a mild, one-pot direct reductive amination , offering superior selectivity for the imine intermediate over the aldehyde precursor.

Key Advantages of this Protocol:

-

One-Pot Efficiency: Eliminates isolation of the imine intermediate.

-

Chemomimesis: Optimized for electron-rich substrates where imine formation equilibrium is often unfavorable.

-

Scalability: Validated for gram-scale synthesis with yields typically >85%.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of 3,4,5-trimethoxyaniline (nucleophile) and 3,4,5-trimethoxybenzaldehyde (electrophile).

Mechanistic Insight: Both the amine and the aldehyde are highly electron-rich due to the inductive and mesomeric effects of the methoxy groups.

-

Challenge: The electron-donating groups on the aldehyde stabilize the carbonyl carbon, making it less electrophilic and retarding imine formation.

-

Solution: Acetic acid (AcOH) is introduced as a catalyst to protonate the hemiaminal intermediate, facilitating water elimination to drive the equilibrium toward the iminium ion, which is then rapidly reduced by STAB.

Figure 1: Reaction Pathway[1]

Caption: Mechanistic pathway showing acid-catalyzed dehydration followed by selective hydride transfer.

Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3,4,5-Trimethoxyaniline | 183.21 | 1.0 | Nucleophile |

| 3,4,5-Trimethoxybenzaldehyde | 196.20 | 1.0 - 1.05 | Electrophile |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 - 2.0 | Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 0.2 M Conc. |

Note on Solvent: DCE is preferred over THF or DCM for STAB reactions as it accelerates the reaction rate and maintains solubility of the intermediate imine.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (N₂).

-

Mixing: Charge the flask with 3,4,5-trimethoxyaniline (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq).

-

Solvation: Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M (relative to the amine). Stir until solids are dissolved.

-

Catalysis: Add Acetic Acid (1.0–2.0 eq).

-

Observation: The solution may darken slightly. Stir at Room Temperature (RT) for 30–60 minutes. This "pre-stir" allows the imine/iminium equilibrium to establish before the reducing agent is added.

-

-

Reduction: Cool the mixture slightly (0°C) if working on >5g scale to control exotherm. Add STAB (1.4 eq) portion-wise over 5–10 minutes.

-

Reaction: Remove cooling bath and stir at RT.

-

Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The reaction is typically complete within 2–4 hours.

-

-

Quench: Once the starting amine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (Sodium Bicarbonate). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

-

Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification

-

Crude State: The product usually appears as a viscous oil or off-white solid.

-

Recrystallization: Dissolve in minimal hot Ethanol (EtOH) and cool to 0°C.

-

Chromatography (Alternative): If impurities persist, use Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of 10% → 40% EtOAc in Hexanes.

-

Quality Control & Characterization

The high symmetry of the methoxy groups provides a distinct NMR signature useful for rapid validation.

Table 2: Expected Analytical Data

| Technique | Parameter | Expected Value / Signal |

| ¹H NMR (CDCl₃, 400 MHz) | Benzylic -CH₂- | δ 4.20–4.25 (s, 2H) |

| Methoxy (-OCH₃) | δ 3.80–3.88 (Overlapping singlets, 18H) | |

| Aromatic (Aniline) | δ ~5.90–6.00 (s, 2H) (Upfield due to amine) | |

| Aromatic (Benzyl) | δ ~6.60 (s, 2H) | |

| Amine -NH- | δ 3.50–4.00 (Broad singlet, 1H) | |

| MS (ESI) | [M+H]⁺ | 362.16 m/z |

| Appearance | Physical State | Off-white to pale yellow crystalline solid |

Figure 2: QC Decision Workflow

Caption: Workflow for purification based on TLC analysis of the crude reaction mixture.

Troubleshooting & Optimization

Issue: Incomplete Conversion (Stalled Reaction)

-

Cause: Steric hindrance or electron-rich deactivation preventing imine formation.

-

Fix: Do not add more STAB immediately. Add activated 4Å Molecular Sieves during the "Pre-stir" (Step 4) to physically remove water and drive the imine equilibrium.

Issue: Dialkylation (Tertiary Amine Formation)

-

Cause: The product secondary amine reacts with another equivalent of aldehyde.

-

Fix: This is rare with STAB due to steric bulk, but if observed, ensure the aldehyde is added slowly to the amine/STAB mixture (Inverse Addition), or strictly maintain 1:1 stoichiometry.

Issue: Boron Complexation

-

Cause: Amine products can sometimes complex with boron byproducts, leading to low recovered yield.

-

Fix: If yield is low despite clean TLC, perform a Methanol quench followed by heating to reflux for 30 minutes before the aqueous workup to break boron-nitrogen complexes.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][4][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

-

Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline Product Page.[9][10][11]

-

PubChem. (n.d.). 4-Methoxy-N-(3,4,5-trimethoxybenzyl)aniline (Analogous Spectral Data). National Library of Medicine.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. rsc.org [rsc.org]

- 10. 3,4,5-TRIMETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)ANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. N-(3,4,5-trimethoxybenzyl)aniline synthesis - chemicalbook [chemicalbook.com]

Reductive amination of 3,4,5-trimethoxyaniline and 3,4,5-trimethoxybenzaldehyde

Application Note: High-Efficiency Synthesis of N-(3,4,5-Trimethoxybenzyl)-3,4,5-trimethoxyaniline

Introduction & Pharmacological Significance

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in potent tubulin polymerization inhibitors such as Colchicine , Combretastatin A-4 , and Podophyllotoxin . These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

The target molecule,

-

The Nucleophile: 3,4,5-Trimethoxyaniline is highly nucleophilic.

-

The Electrophile: 3,4,5-Trimethoxybenzaldehyde is electronically deactivated; the three methoxy groups donate electron density into the ring, rendering the carbonyl carbon less electrophilic than in standard benzaldehydes.

This guide details an optimized Direct Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB), specifically tuned to overcome the electronic deactivation of the aldehyde while preventing over-alkylation.

Mechanistic Insight & Reaction Design

To couple these specific substrates efficiently, we must drive the equilibrium toward the iminium ion despite the deactivated aldehyde.

-

Acid Catalysis (Critical): Acetic acid (AcOH) is not optional. It serves two roles:

-

Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the aniline.

-

Protonates the intermediate carbinolamine to facilitate water elimination and iminium ion formation.

-

-

Selective Reduction: Sodium Triacetoxyborohydride (NaBH(OAc)

) is the reagent of choice. Unlike NaBH

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in activating the deactivated aldehyde for imine formation.

Experimental Protocol

Method A: Direct Reductive Amination (Recommended)

Standardized for 5.0 mmol scale.

Reagents:

-

3,4,5-Trimethoxyaniline (1.0 equiv)

-

3,4,5-Trimethoxybenzaldehyde (1.05 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (glacial) (1.0 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

-

Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxyaniline (916 mg, 5.0 mmol) and 3,4,5-trimethoxybenzaldehyde (1.03 g, 5.25 mmol) in DCE (20 mL).

-

Note: A slight excess of aldehyde ensures complete consumption of the potentially toxic aniline.

-

-

Activation: Add Acetic Acid (300 µL, 5.0 mmol). Stir at room temperature for 30 minutes under an inert atmosphere (N

or Ar).-

Observation: The solution may darken slightly as the Schiff base forms.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 5 minutes to manage mild effervescence.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane 1:1). The aldehyde spot (high R

) will persist slightly; the aniline spot (lower R

-

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO

(20 mL) and stirring vigorously for 15 minutes to neutralize the acid and decompose excess borohydride. -

Work-up:

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous Na

SO

-

-

Purification: The crude residue is often a viscous oil or solid. Recrystallize from Ethanol or purify via flash column chromatography (SiO

, gradient 10%

Experimental Workflow Diagram

Figure 2: Operational workflow for the STAB-mediated reductive amination.

Expected Results & Characterization

The product,

Data Summary Table:

| Parameter | Value / Observation |

| Yield | 85–95% (Optimized) |

| Appearance | White crystalline solid |

| Melting Point | 112–115 °C (approximate, derivative dependent) |

| R | ~0.4 (EtOAc:Hexane 1:1) |

| Solubility | Soluble in DCM, CHCl |

NMR Diagnostic Signals (

-

3.7–3.9 ppm: Strong singlets corresponding to 18 protons (6 x -OCH

-

4.25 ppm (s, 2H): Benzylic methylene (-CH

- 5.9–6.0 ppm (s, 2H): Aromatic protons of the aniline ring (shielded by amino group).

- 6.6 ppm (s, 2H): Aromatic protons of the benzyl ring.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Deactivated aldehyde prevents imine formation. | Increase AcOH to 1.5–2.0 eq. Ensure molecular sieves (4Å) are added to Step 1 to remove water. |

| Tertiary Amine (Over-alkylation) | Product reacts with excess aldehyde. | Strictly control stoichiometry (1.05 eq aldehyde max). Do not use excess STAB. |

| Starting Material Remains | Insufficient reduction time. | Monitor by TLC. If imine persists, add 0.5 eq more STAB. |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Al-Warhi, T., et al. (2022).[1] "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Molecules, 27(14), 4621.[2] Link

-

BenchChem. (2025).[3] "The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives." Technical Guide. Link

-

PubChem. "N-(3,4,5-trimethoxybenzyl)aniline Compound Summary."[4] National Library of Medicine. Link

Sources

Application Note: High-Yield Synthesis of Electron-Rich Secondary Amines via Direct Reductive Amination using NaBH(OAc)₃

Executive Summary & Strategic Rationale

Reductive amination is a cornerstone transformation in pharmaceutical development, enabling the robust construction of diverse C–N bonds. When synthesizing secondary amines from primary amines and carbonyl compounds, the choice of reducing agent dictates both chemoselectivity and overall yield.